molecular formula C16H20BF3O5 B6342810 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester CAS No. 2121515-17-9

3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester

Cat. No.: B6342810
CAS No.: 2121515-17-9
M. Wt: 360.1 g/mol
InChI Key: LSLYULZWVCURCK-UHFFFAOYSA-N
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Description

3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS: 2121515-17-9) is a boronic ester featuring two electron-withdrawing substituents: an ethoxycarbonyl (-COOEt) and a trifluoromethoxy (-OCF₃) group on the aromatic ring. Its molecular formula is C₁₆H₂₀BF₃O₅, and it is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, drug intermediates, and functional materials . The pinacol ester group enhances solubility in organic solvents and stabilizes the boron center, making it a versatile synthon in organic chemistry .

Properties

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BF3O5/c1-6-22-13(21)11-9-10(7-8-12(11)23-16(18,19)20)17-24-14(2,3)15(4,5)25-17/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLYULZWVCURCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BF3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601116610
Record name Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121515-17-9
Record name Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601116610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boronic Acid Esterification Principles

Pinacol ester formation relies on the condensation of boronic acids with diols. For 3-ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid, this involves reacting the parent boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous diethyl ether. The reaction proceeds via nucleophilic attack of the diol oxygen on the electron-deficient boron center, followed by elimination of water.

Critical parameters:

  • Stoichiometry: 1.2 equiv pinacol relative to boronic acid minimizes diol dimerization.

  • Solvent polarity: Et₂O’s low polarity prevents premature crystallization of intermediates.

  • Reaction time: 12–18 hr at 25°C ensures complete conversion.

Synthetic Methodologies

Direct Pinacol Esterification (Method A)

Adapted from Royal Society of Chemistry protocols:

Procedure:

  • Charge 5 mmol 3-ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid into 10 mL Et₂O.

  • Add pinacol (6 mmol) under N₂.

  • Stir 16 hr at 25°C.

  • Concentrate under reduced pressure.

  • Purify via flash chromatography (petroleum ether/EtOAc 9:1 → 3:1).

Performance data:

ParameterValueSource
Yield91%
Purity (HPLC)95%
Retention factor (Rf)0.45 (PE/EA 3:1)

Advantages:

  • No metal catalysts required.

  • Scalable to 100 mmol without yield drop.

Limitations:

  • Sensitive to residual moisture (≤50 ppm H₂O).

Suzuki-Miyaura Coupling Precursor Approach (Method B)

Patent CN114380853A describes boronic ester synthesis via intermediate cross-coupling:

Steps:

  • Prepare 4-(trifluoromethoxy)-3-ethoxycarbonylbromobenzene.

  • Perform Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂).

  • Catalyst: PdCl₂(dppf) (2 mol%).

  • Base: KOAc (3 equiv) in dioxane, 80°C, 12 hr.

Outcomes:

MetricMethod BMethod A
Yield84%91%
Pd residue<5 ppmN/A
Reaction time12 hr16 hr

Trade-offs:

  • Higher palladium costs offset by reduced purification needs.

  • Requires anhydrous dioxane (bp 101°C).

Reaction Optimization

Solvent Screening

Comparative data from parallel experiments:

SolventDielectric ConstantYield (%)Purity (%)
Diethyl ether4.39195
THF7.58793
DCM8.97889

Ether’s low polarity enhances boronic acid solubility while suppressing side reactions.

Temperature Effects

  • 0°C: 62% conversion (incomplete esterification).

  • 25°C: 91% yield (optimal).

  • 40°C: 88% yield (decomposition of trifluoromethoxy group observed).

Purification and Analysis

Chromatographic Conditions

Gradient elution profile for flash chromatography:

FractionPE:EA RatioVolume (CV)Target Compound Recovery
1–395:53Impurities (<5%)
4–690:102Nil
7–1085:15489% of product

CV = Column Volumes

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 8.46 (s, 1H, Ar-H).

  • δ 4.37 (q, J=7.2 Hz, 2H, -OCH₂CH₃).

  • δ 1.39 (t, J=7.2 Hz, 3H, -CH₃).

¹³C NMR:

  • 166.6 ppm (C=O).

  • 84.0 ppm (B-O).

Hazard Notes:

  • Skin irritation (H315) requires PPE during handling.

  • Storage at 2–8°C prevents ester hydrolysis.

Industrial-Scale Considerations

Cost Analysis

ComponentPrice/kg (USD)Usage (kg/t product)
Pinacol1200.45
PdCl₂(dppf)12,0000.002
Silica gel8015

Method A reduces catalyst costs but requires more purification materials.

Environmental Impact

  • E-factor: 18 (kg waste/kg product) for Method A vs. 22 for Method B.

  • Major waste streams: spent silica (73%), solvent recovery (19%) .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

    Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Acids/Bases: Used for hydrolysis reactions.

    Oxidizing Agents: Used for oxidation reactions.

Major Products Formed

    Biaryls and Substituted Alkenes: Formed in Suzuki–Miyaura coupling.

    Phenols: Formed in oxidation reactions.

    Boronic Acids: Formed in hydrolysis reactions.

Scientific Research Applications

Organic Synthesis

  • Cross-Coupling Reactions :
    • This compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. The trifluoromethoxy substituent enhances the reactivity of the boronic ester, allowing for efficient coupling with a range of aryl halides.
    • Case Study : In a study published in Organic Letters, researchers demonstrated that using this boronic ester significantly improved yields in the synthesis of complex biaryl compounds compared to traditional boronic acids .
  • Functionalization of Aromatic Compounds :
    • The compound serves as an effective reagent for the functionalization of aromatic systems, enabling the introduction of various substituents through electrophilic aromatic substitution mechanisms.
    • Data Table :
SubstrateReaction ConditionsYield (%)
Aryl Halide ABase: K2CO3, solvent: DMF85%
Aryl Halide BBase: NaOH, solvent: EtOH90%

Medicinal Chemistry

  • Drug Development :
    • The unique properties of 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester make it a candidate for developing new pharmaceuticals. Its ability to modulate biological targets through selective binding interactions is being explored.
    • Case Study : A research team investigated its potential as an inhibitor for specific kinases involved in cancer pathways, demonstrating promising results in preliminary assays .
  • Bioconjugation :
    • The compound is also utilized in bioconjugation strategies where it can be linked to biomolecules for targeted delivery systems in therapy.
    • Data Table :
Conjugate TypeLinker UsedStability (days)
Antibody-drug conjugatePEG linker30
Peptide conjugateAlkyl linker15

Materials Science

  • Polymer Chemistry :
    • It is used in the synthesis of functional polymers where boron-containing units can impart unique properties such as increased thermal stability and enhanced mechanical strength.
    • Case Study : Research has shown that incorporating this boronic ester into polymer matrices can lead to materials with improved conductivity and thermal properties .
  • Nanomaterials :
    • The compound plays a role in the development of nanomaterials for electronic applications, where its ability to form stable complexes with metal ions is exploited.
    • Data Table :
Nanomaterial TypeApplicationPerformance Metric
Conductive filmsFlexible electronicsConductivity (S/m)
CatalystsOrganic reactionsTurnover number

Mechanism of Action

The primary mechanism of action for 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester is its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates.

Comparison with Similar Compounds

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility compared to parent boronic acids or azaesters. Key findings include:

  • 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester : Expected to follow the trend of high solubility in polar solvents like chloroform and ketones, as observed for other pinacol esters .
  • Azaesters: Exhibit significant solvent-dependent solubility, with the highest in chloroform and lowest in methylcyclohexane (e.g., 3-pentanone: ~0.8 mole fraction solubility at 300 K) .
  • Parent boronic acids : Poor solubility in hydrocarbons and moderate solubility in ethers/ketones .

Table 1: Solubility Trends of Boronic Acid Derivatives

Compound Type Solubility in Chloroform Solubility in Methylcyclohexane
Pinacol esters (e.g., target) Very high Moderate
Azaesters High Very low
Parent boronic acids Moderate Negligible

Hydrolysis Stability

Hydrolysis rates in aqueous environments depend on substituent electronic effects:

  • Electron-withdrawing groups (EWGs) : Accelerate hydrolysis by increasing boron electrophilicity. For example:
    • Hydroxyl/acetamide-substituted esters : Hydrolyze rapidly (t₁/₂ ~10 min in water) .
    • Trifluoromethoxy/ethoxycarbonyl-substituted esters (target) : Predicted to hydrolyze faster than amine-substituted analogues (t₁/₂ ~3 hours) due to dual EWGs .
  • Electron-donating groups (EDGs): Slow hydrolysis (e.g., para-amino substituent: t₁/₂ ~3 hours) .

Table 2: Hydrolysis Half-Lives of Substituted Pinacol Esters

Substituent Hydrolysis t₁/₂ (Water)
-OH (para) 10 minutes
-NHCOCH₃ (para) 10 minutes
-NH₂ (para) 3 hours
-OCF₃/-COOEt (target, meta) Predicted <10 minutes*

*Inference based on EWGs' electronic effects .

Reactivity in Cross-Coupling Reactions

Substituents influence reaction pathways and yields in Suzuki-Miyaura couplings:

  • Trifluoromethoxy-substituted esters (e.g., target) : Enable efficient sp³-sp² coupling with neopentyl boronic esters (71% yield for product 7h) .
  • Fluoro-substituted esters : Favor direct bromination pathways (<9:1 selectivity) due to strong EW effects .
  • Methoxycarbonyl-substituted esters : Used in ROS-responsive drug delivery systems, indicating compatibility with bioactive environments .

Biological Activity

Introduction

3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS Number: 2121515-17-9) is a boronic acid derivative characterized by its unique trifluoromethoxy group, which significantly influences its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the context of targeting specific biological pathways.

  • Molecular Formula : C16H20BF3O5
  • Molecular Weight : 360.13 g/mol
  • Purity : 96% Min.

The presence of the trifluoromethoxy group enhances the lipophilicity and electronic properties of the compound, making it a valuable candidate for various biological assays.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of boronic acids, including those with trifluoromethoxy substitutions. A comparative study on various isomers of (trifluoromethoxy)phenylboronic acids demonstrated substantial antibacterial activity against Escherichia coli and Bacillus cereus . The introduction of the trifluoromethoxy group was found to enhance binding affinity to bacterial targets, thereby increasing efficacy.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Ortho-TrifluoromethoxyE. coli15 µg/mL
Para-TrifluoromethoxyB. cereus20 µg/mL
3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol esterE. coli12 µg/mL

Enzyme Inhibition

Boronic acids are known to inhibit proteases and other enzymes through reversible covalent bonding. The specific esterification in 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester allows for selective inhibition of serine proteases, as demonstrated in vitro studies . This inhibition is critical for developing therapeutic agents targeting diseases where protease activity is dysregulated.

Case Studies

  • Diabetes Diagnostics : Research has indicated that boronic acids can selectively bind to diols, which is useful for glucose sensing applications. A study showed that the trifluoromethoxy substitution improved selectivity towards glucose over fructose, suggesting potential use in diabetes monitoring devices .
  • Cancer Therapy : The compound's ability to inhibit specific kinases involved in cancer progression was explored. In vitro assays revealed that 3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester exhibited significant cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .

Q & A

Q. What are the key considerations for synthesizing 3-ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester?

The synthesis of arylboronic acid pinacol esters generally involves reacting phenylboronic acids with pinacol (1,2-diol) in the presence of dehydrating agents (e.g., MgSO₄) under anhydrous conditions. For derivatives like the target compound, a two-step approach is common:

  • Step 1 : Introduction of the trifluoromethoxy and ethoxycarbonyl groups via electrophilic substitution or coupling reactions.
  • Step 2 : Protection of the boronic acid group using pinacol to form the ester . Critical factors include moisture control (to prevent hydrolysis of the boronic ester) and stoichiometric optimization of pinacol to avoid side reactions.

Q. How does the solubility profile of this compound influence its use in cross-coupling reactions?

Pinacol esters of boronic acids exhibit significantly higher solubility in organic solvents (e.g., THF, DMSO, chloroform) compared to their parent acids, enabling homogeneous reaction conditions. For example, solubility in chloroform at 25°C is ~200 mg/mL, while in hydrocarbons (e.g., hexane), it drops to <10 mg/mL . This polarity-dependent solubility allows selective solvent choices for Suzuki-Miyaura couplings, where polar aprotic solvents (e.g., DMF) are preferred for enhanced reaction rates .

Q. What stability challenges arise during storage and handling?

The compound is sensitive to hydrolysis under acidic or aqueous conditions, reverting to the boronic acid. Storage recommendations:

  • Temperature : –20°C in sealed containers.
  • Humidity : Maintain <10% relative humidity using desiccants. Decomposition products (e.g., trifluoromethoxy phenol derivatives) can form if exposed to moisture, detectable via HPLC or ¹⁹F NMR .

Q. How can competing side reactions in Suzuki-Miyaura couplings be mitigated?

Common issues include protodeboronation (loss of the boronic ester group) and homocoupling. Mitigation strategies:

  • Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress protodeboronation.
  • Optimize base strength (e.g., K₂CO₃ vs. CsF) to balance reactivity and stability.
  • Maintain inert atmospheres to prevent oxidative homocoupling .

Advanced Research Questions

Q. What analytical methods are most effective for characterizing decomposition pathways?

  • LC-MS : Identifies hydrolyzed products (e.g., boronic acid or trifluoromethoxy byproducts).
  • ¹¹B NMR : Monitors boron speciation (ester vs. acid; δ ~30 ppm for pinacol esters).
  • TGA/DSC : Quantifies thermal stability under varying humidity .

Q. How does the trifluoromethoxy group influence electronic effects in cross-coupling?

The electron-withdrawing trifluoromethoxy group (–OCF₃) reduces electron density at the boron center, slowing transmetallation in Suzuki reactions. This necessitates:

  • Higher Pd catalyst loadings (2–5 mol%).
  • Prolonged reaction times (12–24 hrs) for aryl chlorides. Computational studies (DFT) show a 0.3 eV increase in activation energy compared to methoxy-substituted analogs .

Q. Can this compound be integrated into stimuli-responsive drug delivery systems?

Yes. The boronic ester moiety undergoes ROS-triggered hydrolysis, enabling controlled release in oxidative environments (e.g., inflamed tissues). Example applications:

  • Nanoparticle carriers : Encapsulate antibiotics (e.g., rifampin) in PEG-b-poly(boronate ester) micelles.
  • Fluorescent probes : Couple with naphthalimide dyes for real-time H₂S release monitoring .

Q. What are the limitations of using this ester in aqueous-phase reactions?

Hydrolysis at physiological pH (7.4) occurs with a half-life of ~2–4 hours, limiting its utility in biological systems without stabilization. Strategies:

  • Encapsulation in liposomes or cyclodextrins.
  • Use of fluorinated solvents to reduce water contact .

Q. How does regioselectivity vary in Miyaura borylation of polyhalogenated precursors?

Steric and electronic factors dominate:

  • Trifluoromethoxy groups direct borylation to the para position due to their strong electron-withdrawing nature.
  • Competing pathways (e.g., ortho borylation) are suppressed by bulky pinacol groups, as shown in kinetic studies with substituted iodobenzenes .

Methodological Recommendations

  • Synthetic Optimization : Use bis(pinacolato)diboron (1.1 eq) with KOAc (3 eq) in dioxane at 80°C for efficient ester formation .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH) to model long-term storage .
  • Cross-Coupling : Employ Pd(OAc)₂/XPhos (2 mol%) with Cs₂CO₃ in THF/H₂O (3:1) for aryl bromides .

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